4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid
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Overview
Description
4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid is a complex organic compound that combines a thiazole ring with an amine group and a sulfonamide-substituted butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,3-thiazol-2-amine typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the formation of the thiazole ring.
For the preparation of 4-oxo-4-(4-sulfamoylanilino)butanoic acid, a common method involves the reaction of 4-aminobenzenesulfonamide with succinic anhydride . This reaction is typically carried out in an organic solvent such as dichloromethane, under reflux conditions to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1,3-thiazol-2-amine and 4-oxo-4-(4-sulfamoylanilino)butanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Solvents: Ethanol, dichloromethane, acetonitrile
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Alkylated or acylated thiazole derivatives
Scientific Research Applications
4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid has a wide range of applications in scientific research:
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid involves its interaction with specific molecular targets. For instance, the sulfonamide moiety can bind to the active site of bacterial enzymes, inhibiting their function and leading to antibacterial effects . Additionally, the thiazole ring can interact with DNA or proteins, disrupting their normal function and exerting cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-dihydro-1,3-thiazole: Shares the thiazole ring structure but lacks the sulfonamide and butanoic acid moieties.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a thiazole ring with a bromophenyl substituent, differing in its functional groups.
2-Amino-1,3,4-thiadiazole: Similar in having a nitrogen-containing heterocycle but with a different ring structure.
Uniqueness
4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid is unique due to its combination of a thiazole ring with a sulfonamide-substituted butanoic acid. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
171088-77-0 |
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Molecular Formula |
C13H18N4O5S2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4,5-dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid |
InChI |
InChI=1S/C10H12N2O5S.C3H6N2S/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15;4-3-5-1-2-6-3/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17);1-2H2,(H2,4,5) |
InChI Key |
LMCSSVHPMMTPCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)N.C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
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